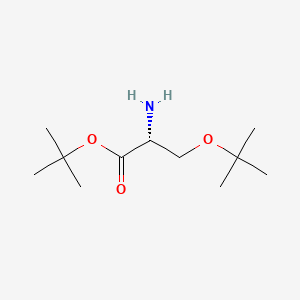

O-(t-butyl)-r-serine t-butyl ester

Description

O-(t-Butyl)-r-serine t-butyl ester is a nonproteinogenic amino acid derivative widely used in peptide and peptidomimetic synthesis. Its structure features a tert-butyl (t-Bu) group protecting both the hydroxyl oxygen of serine (O-t-Bu) and the carboxylic acid (t-butyl ester), enhancing stability during synthetic processes. This dual protection minimizes side reactions, particularly in solid-phase peptide synthesis (SPPS) and peptide nucleic acid (PNA) monomer preparation .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSSBZYBJTLHZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Overview:

O-(t-butyl)-r-serine t-butyl ester is a crucial building block in the synthesis of peptides. Peptides are vital in drug development and biochemistry due to their roles in cellular functions and signaling pathways.

Case Study:

In a study involving the synthesis of viridiofungins, a class of antifungal agents, this compound was utilized to create intermediates necessary for the construction of complex peptide structures. The compound facilitated the formation of key peptide bonds essential for biological activity .

Pharmaceutical Formulations

Overview:

The compound is employed in pharmaceutical formulations to enhance the solubility and stability of active ingredients. This is particularly important for drugs that have poor bioavailability.

Data Table: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Solubility | Improves solubility of hydrophobic compounds, facilitating better absorption in the body. |

| Stability Enhancement | Protects sensitive compounds from degradation during storage and use. |

| Bioavailability Boost | Increases the overall effectiveness of therapeutic agents through improved pharmacokinetics. |

Biochemical Research

Overview:

Researchers utilize this compound in biochemical studies involving enzyme activity and protein interactions. This aids in understanding various biological processes.

Case Study:

In studies examining protein-protein interactions, this compound was used as a probe to investigate binding affinities within enzymatic pathways. Its incorporation into experimental designs allowed for the assessment of interaction dynamics under varying conditions .

Cosmetic Applications

Overview:

The compound is incorporated into cosmetic formulations due to its moisturizing properties, which enhance skin texture and hydration.

Data Table: Cosmetic Applications

| Cosmetic Functionality | Benefits |

|---|---|

| Moisturization | Provides hydration to skin, improving overall texture and appearance. |

| Skin Protection | Acts as a barrier against environmental factors that can cause skin damage. |

| Anti-aging Properties | Contributes to maintaining skin elasticity and reducing the appearance of fine lines. |

Analytical Chemistry

Overview:

this compound serves as a standard in analytical methods, helping calibrate instruments for accurate measurements in chemical analyses.

Case Study:

In analytical chemistry applications, this compound was used to develop calibration curves for various assays, ensuring precise quantification of target analytes in complex mixtures .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₂₁NO₃ (exact mass varies depending on stereochemistry and substituents).

- Synthesis : Typically synthesized via alkylation of serine derivatives with t-butyl bromoacetate, followed by protection/deprotection steps using trifluoroacetic acid (TFA) for ester cleavage .

- Applications : Critical in constructing PNAs and modified peptides requiring controlled orthogonal protection .

Comparison with Structurally Similar Compounds

L-Tyrosine t-Butyl Ester

- Molecular Formula: C₁₄H₂₁NO₃ (MW: 237.29 g/mol) .

- Key Differences: Contains a phenolic hydroxyl group protected as a t-butyl ether, unlike the aliphatic hydroxyl in serine. Higher molecular weight due to the aromatic tyrosine side chain. Applications: Primarily used in Boc-chemistry peptide synthesis due to its stability under acidic conditions .

| Property | O-(t-Butyl)-r-Serine t-Butyl Ester | L-Tyrosine t-Butyl Ester |

|---|---|---|

| Molecular Weight | ~245–260 g/mol (estimated) | 237.29 g/mol |

| Protection Strategy | Dual t-Bu (O and COO) | t-Bu (COO) + phenolic OH |

| Stability in TFA | Deprotects COO t-Bu | Stable |

O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester

- Molecular Formula: C₁₆H₂₃NO₅ (MW: 309.36 g/mol) .

- Key Differences: Features a carbobenzoxy (Cbz) group on the amino terminus and a methyl ester instead of t-butyl ester. Lower steric hindrance compared to the t-butyl ester, increasing reactivity in coupling reactions. Applications: Intermediate in hybrid peptide-Cbz protection strategies.

| Property | This compound | O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester |

|---|---|---|

| Amino Protection | None (free NH₂) | Cbz |

| Ester Group | t-Butyl | Methyl |

| Melting Point | Not reported | 43°C |

NO2A-Butyne-bis(t-Butyl ester)

| Property | This compound | NO2A-Butyne-bis(t-Butyl ester) |

|---|---|---|

| Functional Groups | Amino acid backbone | Chelator + alkyne |

| Role in Synthesis | Peptide/PNA building block | PET imaging scaffold |

Tert-Butyl 3-Aminobenzoate

- Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .

- Key Differences: Aromatic benzoate ester with an amino substituent. Applications: Intermediate in pharmaceutical synthesis (e.g., anticonvulsants).

| Property | This compound | Tert-Butyl 3-Aminobenzoate |

|---|---|---|

| Backbone Structure | Serine derivative | Aromatic benzoate |

| Reactivity | Nucleophilic α-amino group | Electrophilic aromatic ring |

Preparation Methods

Reaction with tert-Butyl Acetate and Isobutene

This method streamlines O-tert-butylation by combining L-serine methyl ester hydrochloride with tert-butyl acetate and isobutene in the presence of perchloric acid (HClO₄) and sulfuric acid (H₂SO₄). The reaction occurs at room temperature over 3 days, with tert-butyl acetate acting as both solvent and tert-butyl donor. For example, 20 g of L-serine methyl ester hydrochloride reacted with 410 g of tert-butyl acetate, 50 g of HClO₄, and 10 g of H₂SO₄ produced O-tert-butyl-L-serine methyl ester in 95% yield.

Transesterification to t-Butyl Ester

The methyl ester is subsequently converted to the t-butyl ester via acid-catalyzed transesterification. Using t-butanol and TsOH, the reaction proceeds at elevated temperatures (70–90°C) to drive equilibrium toward the tert-butyl ester. A representative protocol involves refluxing O-tert-butyl-L-serine methyl ester (1 mol) with t-butanol (5 mol) and TsOH (0.05 mol) for 8 hours, achieving ~88% yield.

Table 2: Reaction Conditions for Direct O-tert-Butylation Method

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| O-tert-butylation | t-BuOAc, isobutene, HClO₄, H₂SO₄, 3 days, RT | 95% | 99.1% |

| Transesterification | t-BuOH, TsOH, 80°C, 8 hr | ~88% | N/A |

Comparative Analysis of Methods

Efficiency and Yield

Q & A

Q. What safety protocols are essential for handling tert-butyl esters in hydrofluoric acid-mediated reactions?

- Methodological Answer : Use HF-resistant labware (e.g., Teflon reactors) and conduct reactions in a certified fume hood with a calcium gluconate emergency kit. Post-reaction, neutralize waste with 10% KCO before disposal. Monitor for HF exposure symptoms (e.g., delayed-onset burns) and ensure PPE includes nitrile gloves and face shields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.